trans-1-Benzyl-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid
Description
trans-1-Benzyl-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid (CAS: 895243-39-7) is a pyrrolidine derivative characterized by a benzyl group at position 1, an ethoxycarbonyl (COOEt) group at position 4, and a carboxylic acid (COOH) at position 2. Its molecular formula is C14H17NO4, with a molecular weight of 263.29 g/mol (calculated). This compound is typically used as an intermediate in organic synthesis, particularly in pharmaceutical research, where its stereochemistry (trans configuration) and functional groups enable selective modifications .
Properties
IUPAC Name |
(3R,4R)-1-benzyl-4-ethoxycarbonylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-2-20-15(19)13-10-16(9-12(13)14(17)18)8-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3,(H,17,18)/t12-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPNUEHVTDHIPJ-STQMWFEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1C(=O)O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CN(C[C@@H]1C(=O)O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Benzyl-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Addition of the Ethoxycarbonyl Group: The ethoxycarbonyl group is added through an esterification reaction.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The benzyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound is used as a building block in the synthesis of more complex molecules.
Catalysis: It can act as a catalyst in certain chemical reactions.
Biology:
Enzyme Inhibition: The compound may be studied for its potential to inhibit specific enzymes.
Biological Pathways: It can be used to investigate biological pathways and mechanisms.
Medicine:
Drug Development: The compound is explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Pharmacological Studies: It is used in pharmacological studies to understand its effects on biological systems.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Chemical Manufacturing: It is employed in the production of various chemicals and intermediates.
Mechanism of Action
The mechanism of action of trans-1-Benzyl-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites on enzymes, inhibiting their activity and affecting biological pathways. The specific pathways involved depend on the context of its application, whether in chemistry, biology, or medicine.
Comparison with Similar Compounds
Ethoxycarbonyl vs. Methoxycarbonyl
- The cis stereochemistry alters the spatial arrangement, which may impact binding affinity in receptor-targeted applications .
Ethoxycarbonyl vs. Aryl Groups
- trans-1-Benzyl-4-phenylpyrrolidine-3-carboxylic Acid (CAS: 80896-73-7, C18H19NO2): Replacing ethoxycarbonyl with a phenyl ring increases hydrophobicity (logP: ~3.5 estimated) but removes the electrophilic ester moiety, reducing reactivity toward nucleophiles .
- The hydrochloride salt improves aqueous solubility (~5 mg/mL in water) .
Stereochemical Comparisons
trans vs. cis Isomers
- cis-1-Benzyl-4-(Methoxycarbonyl)pyrrolidine-3-carboxylic Acid (CAS: 165036-59-9):
Functional Group Modifications
Carboxylic Acid vs. Ester Derivatives
- Ethyl trans-1-benzyl-4-ethylpyrrolidine-3-carboxylate (CAS: 201228-21-9, C15H21NO2): The ethyl ester at position 3 (vs. carboxylic acid) increases lipophilicity, making it more suitable for blood-brain barrier penetration in CNS drug candidates .
Solubility and Stability
Biological Activity
Trans-1-Benzyl-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid is a synthetic compound characterized by its unique pyrrolidine structure, which includes a benzyl group and an ethoxycarbonyl substituent. The compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in cancer research and as a building block for various pharmaceuticals.
- Molecular Formula : C15H19NO4
- Molecular Weight : 277.31 g/mol
- CAS Number : 895243-39-7
The structural features of this compound suggest that it may interact with biological systems in significant ways, potentially influencing cellular pathways involved in disease processes.
Anticancer Properties
Recent studies have indicated that compounds structurally related to this compound exhibit notable anticancer properties. For instance, derivatives of similar pyrrolidine structures have shown selective cytotoxicity against various cancer cell lines, including breast adenocarcinoma (MCF-7 and MDA-MB-231) under hypoxic conditions .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF-7 | <10 | High antiproliferative activity |
| MDA-MB-231 | <10 | High antiproliferative activity |
| PC3 (prostate cancer) | 18 | Comparable to doxorubicin |
The mechanism by which this compound exerts its effects may involve the modulation of key signaling pathways. For example, compounds with similar structures have been shown to downregulate hypoxia-inducible factor 1-alpha (HIF1α) and B-cell lymphoma 2 (BCL2), leading to apoptosis in cancer cells .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. The reaction pathways are critical for modifying the compound to enhance its biological properties or to create derivatives with improved efficacy.
Synthesis Overview
- Starting Materials : Benzylamine, ethyl acetoacetate.
- Reagents : Base catalysts, solvents such as ethanol or dichloromethane.
- Steps :
- Formation of the pyrrolidine ring via cyclization.
- Introduction of the ethoxycarbonyl group through esterification.
- Purification through crystallization or chromatography.
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Study on Cytotoxicity : A recent study demonstrated that a derivative of trans-1-benzyl-4-(ethoxycarbonyl)pyrrolidine exhibited significant cytotoxicity against various tumor cell lines, with IC50 values indicating potent activity at low concentrations .
- Antimicrobial Activity : Research has also explored the antimicrobial potential of related compounds, revealing effectiveness against Gram-positive bacteria while showing lower activity against Gram-negative strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
